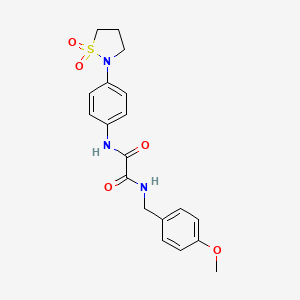

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-27-17-9-3-14(4-10-17)13-20-18(23)19(24)21-15-5-7-16(8-6-15)22-11-2-12-28(22,25)26/h3-10H,2,11-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHLRBYETFLHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps:

Formation of the Oxalamide Core: The oxalamide core can be synthesized through the reaction of oxalyl chloride with appropriate amines under controlled conditions.

Introduction of the Dioxidoisothiazolidinyl Group: This step involves the reaction of the oxalamide intermediate with a sulfonyl chloride derivative to introduce the dioxidoisothiazolidinyl group.

Attachment of the Methoxybenzyl Group: The final step includes the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to its corresponding thiol or thioether.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry . It features a dioxidoisothiazolidin moiety attached to a phenyl ring, along with a methoxybenzyl group, contributing to its unique structure and potential biological activity.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 403.5 g/mol . The compound's structure includes a phenyl group, an isothiazolidine ring, and an oxalamide linkage. Key features include:

- Isothiazolidine Ring : A sulfur-containing heterocyclic ring.

- Oxalamide Linkage : Connects the phenyl and methoxybenzyl groups.

- Methoxybenzyl Group : An ether derivative that may influence the compound's interactions with biological targets .

Scientific Research Applications

This compound is notable for its potential in cancer research and other therapeutic contexts.

- Interaction with Cellular Pathways : It can interact with cell cycle regulation and apoptosis pathways.

- Influence on Cell Cycle Transition : It affects the G1-S transition in the cell cycle.

- Modulation of Cyclin-Dependent Kinases : It can modulate the activity of cyclin-dependent kinases, which are important for cell division and proliferation.

- Potential as an Anticancer Agent : Due to its targeted action on cell cycle regulation, it is a promising candidate for cancer therapies.

- Biological Activities : Research indicates the compound exhibits biological activities, especially in cancer research. In vitro studies have shown cytotoxic effects on several cancer cell lines, involving apoptosis as the mechanism.

Mechanism of Action

The mechanism of action of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues with Modified Aryl Groups

(a) N1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide (CAS 1105230-21-4)

- Key Difference : Chlorine substituent at the 3-position of the phenyl ring vs. unsubstituted phenyl in the target compound.

- Impact : The chloro group may enhance lipophilicity and influence binding interactions in biological systems. Molecular weight is identical (437.9 g/mol), suggesting similar pharmacokinetic profiles .

(b) N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide (Compound 80)

- Key Difference : Replaces the dioxidoisothiazolidine group with a 4-chlorophenyl moiety.

- Reported yield (68%) and NMR data confirm structural integrity .

(c) N1-(2-Fluorophenyl)-N2-(4-methoxybenzyl)oxalamide (Compound 18)

- Key Difference : Fluorine substituent at the 2-position of the phenyl ring.

Analogues with Modified Benzyl Groups

(a) N1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide

- Key Difference : Methoxy group at the 2-position of the benzyl ring vs. 4-methoxy in the target compound.

- Impact : Ortho-substitution may introduce steric hindrance, affecting conformational flexibility and receptor binding .

(b) N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17)

- Key Difference : Replaces the benzyl group with a phenethyl chain and adds a 2-methoxy substituent.

(a) N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Application : Potent umami flavoring agent (FEMA 4233).

- Key Difference : Pyridinylethyl and dimethoxybenzyl groups replace the sulfone-containing aryl and 4-methoxybenzyl moieties.

- Safety: NOEL = 100 mg/kg bw/day in rats, indicating low toxicity in flavoring applications .

(b) N1-((5-(Hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Compound 20)

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound shares synthetic routes (e.g., General Procedure 1 for oxalamide coupling) with analogs like Compounds 16–18, enabling scalable production .

- Structure-Activity Relationships (SAR) :

- The dioxidoisothiazolidine group may enhance metabolic stability via sulfone-mediated resistance to oxidative enzymes.

- 4-Methoxybenzyl substituents balance hydrophobicity and electronic effects, optimizing membrane penetration.

- Safety Considerations: While flavoring oxalamides (e.g., S336) show high safety margins (NOEL = 100 mg/kg), therapeutic analogs require tailored toxicological evaluation due to structural complexity .

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Molecular Characteristics:

- Molecular Formula: C19H21N3O5S

- Molecular Weight: 403.5 g/mol

- CAS Number: 1105205-63-7

The compound contains a dioxidoisothiazolidin moiety and an oxalamide linkage, which contribute to its reactivity and biological interactions. The presence of functional groups allows for various chemical transformations that can enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O5S |

| Molecular Weight | 403.5 g/mol |

| CAS Number | 1105205-63-7 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with cellular pathways involved in cell cycle regulation and apoptosis. Specifically, it influences the G1-S transition in the cell cycle and modulates cyclin-dependent kinases (CDKs), which are critical for cell division and proliferation.

Case Study:

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values varied among different cell lines, indicating selective cytotoxicity. For instance, in breast cancer cells (MCF-7), the IC50 was found to be approximately 15 µM, while in colorectal cancer cells (HT-29), it was around 20 µM.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Table: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to its ability to disrupt critical cellular processes:

- Cell Cycle Regulation: By inhibiting CDK activity, the compound prevents the progression of the cell cycle, leading to apoptosis in cancer cells.

- Antimicrobial Mechanism: The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, contributing to its antimicrobial effects.

Q & A

What are the standard synthetic protocols for preparing N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, refluxing Schiff bases or intermediates in tetrahydrofuran (THF) with catalysts like anhydrous ZnCl₂ for 8–24 hours under nitrogen atmosphere is common . Purification often employs recrystallization from absolute ethanol, yielding solids with defined melting points (e.g., 215–217°C) and Rf values (e.g., 0.32–0.41) . Key steps include controlling reaction time and solvent choice to avoid byproducts like incomplete sulfone formation.

How can researchers optimize reaction conditions to enhance the yield of this compound?

Level: Advanced

Methodological Answer:

Optimization involves systematic variation of:

- Solvent polarity: Polar aprotic solvents (e.g., 1,4-dioxane) improve cyclization efficiency compared to THF .

- Catalyst loading: Anhydrous ZnCl₂ (0.7 mg per 20 mL solvent) accelerates thiazolidinone ring closure .

- Temperature: Prolonged reflux (24 hours vs. 8 hours) increases conversion but risks decomposition; monitoring via TLC (Rf tracking) is critical .

Yield improvements (>80%) are achievable by isolating intermediates (e.g., oxalamide precursors) before final coupling .

What spectroscopic techniques are essential for structural confirmation?

Level: Basic

Methodological Answer:

- IR spectroscopy: Identifies functional groups (e.g., N–H at 3180 cm⁻¹, C=O at 1700 cm⁻¹, and sulfone S=O at 1150–1250 cm⁻¹) .

- ¹H/¹³C NMR: Resolves aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8 ppm), and oxalamide NH signals (δ 10–12 ppm) .

- Mass spectrometry: Validates molecular weight (e.g., via ESI-MS for [M+H]⁺ peaks) .

How should researchers address discrepancies in NMR data during derivative synthesis?

Level: Advanced

Methodological Answer:

Discrepancies (e.g., shifted aromatic peaks or missing NH signals) may arise from:

- Steric hindrance: Bulky substituents (e.g., 4-methoxybenzyl) alter proton environments; compare with computed NMR (DFT) models .

- Solvent impurities: Dry deuterated solvents (e.g., DMSO-d₆) minimize extraneous peaks .

- Tautomerism: In imidazolidinone derivatives, keto-enol equilibria require variable-temperature NMR to resolve .

What purification strategies are effective for isolating this compound?

Level: Basic

Methodological Answer:

- Recrystallization: Absolute ethanol or ethanol/water mixtures yield high-purity solids (86–95% recovery) .

- Column chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves oxalamide derivatives from unreacted amines .

- Washing protocols: Sodium bicarbonate removes acidic byproducts (e.g., unreacted hydrazides) .

What mechanistic pathways explain byproduct formation during synthesis?

Level: Advanced

Methodological Answer:

Common byproducts include:

- Incomplete cyclization: Partial oxidation of isothiazolidine intermediates leads to sulfoxide analogs; confirm via IR (S=O vs. S–O peaks) .

- Cross-coupling artifacts: Residual Pd catalysts in Suzuki-Miyaura reactions form aryl-aryl dimers; mitigate via strict stoichiometric control .

- Hydrolysis: Methoxy groups under acidic reflux may demethylate to phenolic byproducts; monitor via LC-MS .

How do steric and electronic effects influence the compound’s reactivity?

Level: Advanced

Methodological Answer:

- Steric effects: The 4-methoxybenzyl group hinders nucleophilic attack at the oxalamide carbonyl, slowing acylation .

- Electronic effects: Electron-withdrawing sulfone groups activate the phenyl ring for electrophilic substitution (e.g., bromination) .

- Solvent interactions: Polar solvents stabilize charge-separated transition states in cyclization steps, reducing activation energy .

What strategies validate the compound’s stability under storage conditions?

Level: Basic

Methodological Answer:

- Thermogravimetric analysis (TGA): Determines decomposition thresholds (e.g., >200°C) .

- HPLC monitoring: Tracks degradation (e.g., hydrolysis) over 6 months at 4°C and 25°C .

- Light sensitivity testing: UV-Vis spectroscopy assesses photodegradation in amber vs. clear vials .

How can researchers resolve conflicting IR and NMR data for derivatives?

Level: Advanced

Methodological Answer:

- Cross-validate with XRD: Single-crystal X-ray diffraction resolves ambiguity in tautomeric forms .

- Variable concentration NMR: Dilute samples reduce aggregation-induced shifts .

- Isotopic labeling: ¹⁵N-labeled analogs clarify NH signal assignments in crowded regions .

What are the challenges in scaling up the synthesis for preclinical studies?

Level: Advanced

Methodological Answer:

- Exothermic reactions: Controlled addition of reagents (e.g., POCl₃) prevents thermal runaway in large batches .

- Solvent recovery: Distillation of THF/1,4-dioxane mixtures reduces costs but requires anhydrous conditions .

- Particle size control: Micronization ensures consistent bioavailability in in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.